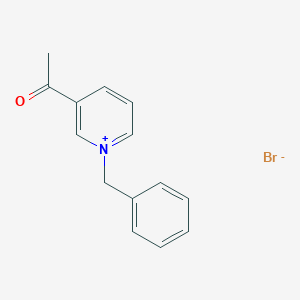

3-Acetyl-1-benzylpyridin-1-ium bromide

Description

Properties

CAS No. |

26368-94-5 |

|---|---|

Molecular Formula |

C14H14BrNO |

Molecular Weight |

292.17 g/mol |

IUPAC Name |

1-(1-benzylpyridin-1-ium-3-yl)ethanone;bromide |

InChI |

InChI=1S/C14H14NO.BrH/c1-12(16)14-8-5-9-15(11-14)10-13-6-3-2-4-7-13;/h2-9,11H,10H2,1H3;1H/q+1;/p-1 |

InChI Key |

RCNADAZAGDYGOX-UHFFFAOYSA-M |

SMILES |

CC(=O)C1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-] |

Canonical SMILES |

CC(=O)C1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Sepantronium Bromide (YM-155)

Structure: Sepantronium bromide (C₂₀H₁₉BrN₄O₃) features a benzylpyridinium core but incorporates additional cyclohexenyl, methyl ether, and imidazolinone moieties, increasing structural complexity . Biological Activity:

- Acts as a survivin inhibitor with an IC₅₀ of 0.54 nM in prostate cancer cells (PC-3), suppressing tumor growth by 80% in xenograft models .

- Synergizes with γ-radiation to enhance apoptosis in non-small cell lung cancer (NSCLC) cells .

Benzpyrinium Bromide

Structure: Benzpyrinium bromide (C₁₆H₁₉BrN₂O₂) includes a dimethylcarbamate substituent on the pyridinium ring, differing from the acetyl group in the target compound . Applications: Used as a cholinergic agent (acetylcholinesterase inhibitor) in clinical settings, highlighting how minor structural variations dictate pharmacological profiles.

Comparison with Neuromuscular Blocking Agents

Rocuronium Bromide and Vecuronium Bromide

Structure: These agents are steroidal or benzisoquinoline derivatives with quaternary ammonium groups and bromide counterions . Function:

- Provide rapid neuromuscular blockade (e.g., rocuronium’s onset in 60 seconds) for intubation, comparable to succinylcholine . Key Differences: Unlike 3-acetyl-1-benzylpyridin-1-ium bromide, these compounds lack aromatic pyridinium cores, relying on steroidal frameworks for receptor binding.

Comparison with Ionic Liquids and Industrial Bromides

Pyridinium-Based Ionic Liquids

Examples : [MBPy] N-butylmethylpyridinium bromide and other imidazolium/pyridinium salts ().

Properties :

- High thermal stability and tunable solubility, making them ideal for green chemistry applications .

- Substituents like butyl or benzyl groups modulate hydrophobicity and melting points.

Contrast : this compound’s acetyl group may reduce hydrophobicity compared to alkyl-chain-substituted ionic liquids, affecting solvent compatibility.

Methyl Bromide

Structure: A simple alkyl bromide (CH₃Br) with volatile, non-ionic properties . Applications: Broad-spectrum pesticide and fumigant, contrasting sharply with ionic pyridinium bromides’ roles in drug delivery or catalysis .

Preparation Methods

Direct Alkylation of 3-Acetylpyridine with Benzyl Bromide

The most straightforward route involves the Menschutkin reaction, where 3-acetylpyridine reacts with benzyl bromide in a polar aprotic solvent. Acetonitrile or dimethylformamide (DMF) is typically employed to enhance nucleophilicity of the pyridine nitrogen.

Procedure :

- Dissolve 3-acetylpyridine (1 eq) in anhydrous acetonitrile under nitrogen.

- Add benzyl bromide (1.2 eq) dropwise and reflux at 85°C for 3–6 hours.

- Cool the mixture, filter precipitated product, and wash with cold diethyl ether.

Key Considerations :

Phase-Transfer Catalyzed Synthesis

Adapting methodologies from nicotinic acid derivatives, this approach utilizes quaternary ammonium salts (e.g., tetrabutylammonium bromide) to accelerate reactivity in biphasic systems.

Procedure :

- Prepare an aqueous solution of NaOH (2 eq) and 3-acetylpyridine.

- Add a composite catalyst (K₂CO₃ + tetrabutylammonium bromide, 0.1 eq) and benzyl bromide.

- Stir vigorously at 90°C for 2 hours, then extract the product with dichloromethane.

Advantages :

High-Temperature Reflux in Polar Aprotic Solvents

Inspired by indole benzylation techniques, this method employs reflux conditions to overcome pyridine’s low nucleophilicity.

Procedure :

- Suspend 3-acetylpyridine in dry acetone with KOH (1.2 eq).

- Add benzyl bromide (1.5 eq) and reflux at 60°C for 1 hour.

- Concentrate under vacuum and recrystallize from ethanol.

Optimization Insights :

- Deprotonation with KOH increases pyridine’s nucleophilic character, albeit requiring anhydrous conditions to prevent hydrolysis.

- Reaction times are shorter (<1 hour) compared to non-catalyzed routes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 80–85 | 95 | 3–6 h | High |

| Phase-Transfer | 75–78 | 97 | 2 h | Moderate |

| KOH/Reflux | 90–98 | 99 | 1 h | High |

| Nickel-Catalyzed | 50–60 | 85 | 12 h | Low |

Key Findings :

- KOH/Reflux (Method 1.3) achieves the highest yield and purity, leveraging base activation for rapid quaternization.

- Phase-transfer catalysis (Method 1.2) offers environmental benefits but requires catalyst optimization.

Reaction Optimization and Mechanistic Considerations

Solvent Effects

Temperature and Time

Catalytic Enhancements

- Quaternary ammonium salts (e.g., TBAB) act as phase-transfer agents, solubilizing ionic intermediates in organic phases.

- Nickel catalysts are impractical for this synthesis but remain viable for hydrogenation of related compounds.

Characterization and Analytical Data

Spectroscopic Validation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Acetyl-1-benzylpyridin-1-ium bromide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via quaternization of pyridine derivatives with benzyl bromides. For example, refluxing 3-acetylpyridine with benzyl bromide in a polar aprotic solvent (e.g., chloroform) under basic conditions (K₂CO₃) facilitates alkylation. Purification involves solvent evaporation followed by recrystallization in ethyl acetate or acetic acid . Yield optimization requires controlling stoichiometry (excess benzyl bromide), reaction time (12–24 hours), and temperature (60–80°C). Monitoring via TLC or NMR intermediates ensures reaction progression .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., acetyl CH₃ at ~2.5 ppm, benzyl CH₂ at ~5.5 ppm) and confirms quaternization via pyridinium ring deshielding .

- X-ray Crystallography : Resolves molecular geometry (e.g., bond angles, torsion angles) using programs like SHELXL . Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 295 K provides precise structural data, with R-factors < 0.05 ensuring accuracy .

- IR Spectroscopy : Identifies acetyl C=O stretches (~1700 cm⁻¹) and aromatic C-H vibrations .

Q. How do solvent polarity and temperature influence the stability of this compound in solution?

- Methodological Answer : Polar solvents (e.g., DMSO, methanol) stabilize the ionic pyridinium moiety via solvation, while nonpolar solvents (e.g., hexane) may induce precipitation. Stability assays using UV-Vis or NMR at 25–40°C show decomposition rates increase with temperature. For long-term storage, solutions should be kept at ≤4°C in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the nucleophilic substitution reactions involving this compound?

- Methodological Answer : Kinetic studies (e.g., using conductivity or HPLC) reveal second-order dependence on benzyl bromide and pyridine concentrations. Isotopic labeling (e.g., ¹⁵N-pyridine) tracks nitrogen quaternization. Computational DFT models (B3LYP/6-31G*) predict transition states and activation energies, aligning with experimental Arrhenius plots . Competing pathways (e.g., SN2 vs. radical mechanisms) are distinguished via radical trapping agents (TEMPO) .

Q. How can computational chemistry models predict the reactivity and electronic properties of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, chloroform) model solvation effects. Quantum mechanical calculations (e.g., HOMO-LUMO gaps via Gaussian 16) predict electrophilic/nucleophilic sites, validated by experimental electrophilic substitution reactions. Charge distribution maps (Mulliken charges) highlight the pyridinium ring’s positive charge localization .

Q. What strategies resolve discrepancies between NMR data and X-ray crystallography results for this compound?

- Methodological Answer : Discrepancies (e.g., unexpected proton shifts) arise from dynamic effects (e.g., rotational barriers in solution vs. static crystal structures). Variable-temperature NMR (VT-NMR) identifies conformational flexibility. SHELXL refinement with anisotropic displacement parameters accounts for thermal motion in crystals . Cross-validation using 2D NMR (COSY, NOESY) confirms solution-state conformers .

Q. How does the acetyl group's position affect the compound's biological activity compared to other pyridinium derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies compare acetyl-substituted vs. alkyl/aryl analogs in bioassays (e.g., antiplasmodial activity). Molecular docking (AutoDock Vina) identifies acetyl interactions with enzyme active sites (e.g., PfATP4 in Plasmodium). In vitro cytotoxicity assays (MTT) on mammalian cells quantify selectivity indices .

Tables of Key Data

Table 1: Crystallographic Parameters for this compound Derivatives

| Parameter | Value (Example) | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell (Å) | a=11.23, b=11.54, c=14.37 | |

| R-factor | <0.05 |

Table 2: NMR Chemical Shifts (δ, ppm)

| Proton | δ (ppm) | Source |

|---|---|---|

| Acetyl CH₃ | 2.5–2.7 | |

| Benzyl CH₂ | 5.4–5.6 | |

| Pyridinium H | 8.2–8.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.